

Process Safety Support Center: Large-Scale Exothermic Reaction Management

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Compound of Interest

Compound Name: (S)-3-Aminotetrahydrofuran-3-carboxylic acid

CAS No.: 114715-53-6

Cat. No.: B1141744

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Status: Online | Tier: L3 Engineering Support Operator: Dr. A. Vance, Senior Process Safety Scientist

Welcome to the Process Safety Support Center. You are likely here because a reaction that behaved perfectly in a 100 mL flask is now showing concerning thermal behavior in a 5 L reactor, or you are preparing for a transfer to the pilot plant (50 L+).

In scale-up, heat generation is volumetric (

), but heat removal is superficial (

). This fundamental mismatch is the root cause of most thermal runaway events. This guide addresses the critical "failure modes" of exothermic scale-up using field-proven protocols.

Module 1: Thermal Hazard Assessment (The "Go/No-Go" Decision)

Q: "My DSC scan shows a sharp exothermic peak at 180°C. My process runs at 80°C. Am I safe to scale up?"

A: Not necessarily. A DSC (Differential Scanning Calorimetry) scan is a screening tool, not a safety guarantee.

The Causality: DSC data is typically collected at a scan rate of 5–10 K/min. This rapid heating shifts the detected onset temperature (

) to a higher value due to thermal lag. In a large reactor, the mass provides thermal inertia, effectively behaving like an adiabatic system. The "real" onset temperature in a 1000 L reactor could be 50–60°C lower than what you see on a dynamic DSC scan.

The Protocol: Stoessel Criticality Assessment You must determine the Maximum Temperature of Synthesis Reaction (MTSR).[1][2] This is the temperature the reactor would reach if cooling failed and all unreacted material consumed itself adiabatically.

Calculation:

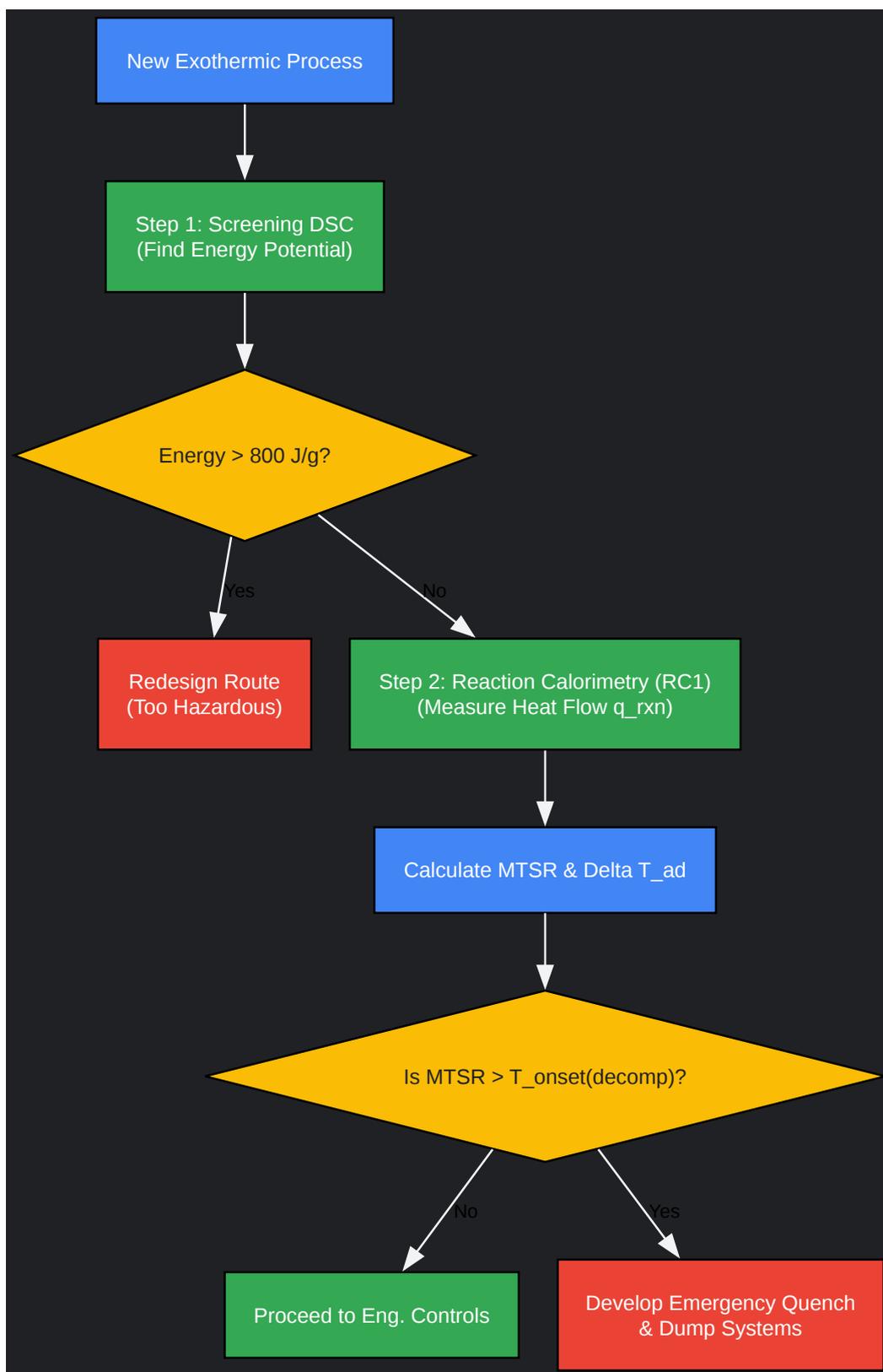
Where

(Adiabatic Temperature Rise) is calculated as:

Risk Classification (Stoessel Classes): Compare MTSR against your Maximum Technical Temperature (MTT—usually the boiling point of the solvent or the trigger point of a secondary decomposition reaction).

Class	Condition	Risk Level	Action Required
1	$MTSR < MTT$	Low	Safe, provided solvent boiling can be handled.
2	$MTSR > MTT$	Medium	Boiling will occur. Ensure condenser capacity $>$ Heat release rate.
3	$MTSR >$	High	Critical. If cooling fails, the reaction triggers a secondary explosion/decomposition.
4	$> MTT$	Prohibited	Process is physically impossible (boils immediately).
5	$MTT >$	Extreme	"Bomb" territory. Reaction heat alone triggers decomposition.

Visualization: Thermal Safety Workflow



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Figure 1: Decision logic for thermal safety screening. High-energy precursors must be filtered out before scale-up.

Module 2: Dosing & Accumulation (The "Sleeping Giant")

Q: "I'm adding Reagent B slowly, but the temperature isn't rising initially. Should I increase the dosing rate?"

A: ABSOLUTELY NOT. You are creating a 'Sleeping Giant' (Accumulation).

The Causality: If the reaction temperature (

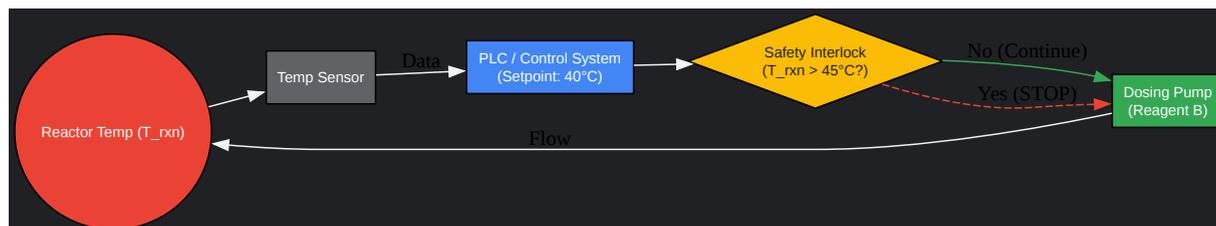
) is too low or the catalyst is inactive (induction period), Reagent B accumulates in the vessel unreacted. When the reaction finally does kick off (initiation), the concentration of B is dangerously high. The reaction shifts from Dosing Controlled (safe) to Accumulation Controlled (runaway).

Case Study: Grignard Reagent Scale-Up Grignard formation ($R-X + Mg$) is notorious for induction periods.[3][4] If you add 50% of your alkyl halide without seeing an exotherm, and then it initiates, the accumulated energy will vaporize the solvent instantly.

Protocol: The "Stop-and-Check" Dosing Strategy

- Charge Catalyst/Mg: Establish the heel.
- Initiation Charge: Add only 5–10% of the limiting reagent.
- The Wait: STOP DOSING. Wait for a visible exotherm (temperature rise) or color change.
 - Troubleshooting: If no exotherm after 15 mins, heat slightly or add iodine/DIBAL-H activator.
 - Critical Rule: Never resume dosing until the initiation exotherm is observed and subsides.
- Dosing Interlock: Once initiated, link the dosing pump to the reactor temperature via a PLC (Programmable Logic Controller).

Visualization: Dosing Control Loop



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Figure 2: Active control loop. The pump is physically interlocked to the reactor temperature to prevent accumulation.

Module 3: Heat Transfer Engineering (The Square-Cube Law)

Q: "The cooling jacket is running at -20°C , but the reactor internal temperature is still rising. Why?"

A: You have hit the Heat Transfer Limit ().

The Causality: As you scale up, the Surface Area-to-Volume ratio (

) drops drastically.[5] A 1 L flask has excellent passive cooling. A 1000 L reactor has very poor relative surface area.[6]

Data Comparison: The Heat Removal Cliff

Scale	Volume (V)	Surface Area (A)	A/V Ratio ()	Cooling Capacity (Approx)
Lab Flask	1 L	0.05	50	> 100 W/kg
Pilot Reactor	50 L	0.70	14	~ 40 W/kg
Production	2000 L	8.50	4.2	< 15 W/kg

Troubleshooting Protocol:

- Calculate Heat Release Rate (): Use data from Reaction Calorimetry (RC1).
- Calculate Reactor Cooling Capacity ():
 - U (Heat Transfer Coefficient): Typically 200–400 W/K for organic solvents in glass-lined reactors.
- The Fix:
 - Slow Down: Reduce the dosing rate to ensure .
 - Cryogenic Cooling: Lower (increase).
 - Dilution: Increase solvent volume to increase thermal mass (lowers).

Module 4: Emergency Mitigation (The Last Line of Defense)

Q: "What happens if the stirrer fails during peak dosing?"

A: This is the worst-case scenario (Loss of Mixing + Loss of Cooling).

The Causality: Without stirring, the reaction creates "hot spots." The heat transfer coefficient () drops to near zero. The reaction becomes adiabatic. If the accumulated energy is high enough, the temperature will rise until the reactor ruptures or the relief valve lifts.

Mitigation Strategies (DIERS Methodology):

- Bottom Dump (Quench): Have a pre-filled vessel with cold solvent or quenching agent (e.g., water/acid) below the reactor. If hits the critical limit, gravity dump the contents.
 - Requirement: Dump time must be $<$ Time to Maximum Rate (TMR).
- Emergency Relief Sizing: Do not guess vent sizes. Use the DIERS (Design Institute for Emergency Relief Systems) methodology.^{[7][8]}
 - Gassy Systems: If the reaction generates gas (e.g., ,), you need a much larger vent area than for vapor-pressure systems.
 - Two-Phase Flow: Assume the venting fluid is a foam/liquid mixture, not just gas. This requires 2–5x larger vent areas.

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